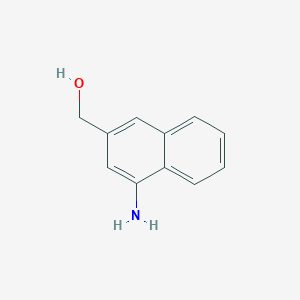
1-Aminonaphthalene-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminonaphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-3-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-3-methanol using reducing agents such as iron and hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through steam distillation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-nitronaphthalene-3-methanol. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient reduction .
Analyse Des Réactions Chimiques
Types of Reactions
1-Aminonaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-aminonaphthalene-3-aldehyde.
Reduction: The amino group can be reduced to form 1-naphthylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 1-Aminonaphthalene-3-aldehyde
Reduction: 1-Naphthylmethanol
Substitution: 1-Naphthylamine-3-methanol ethers
Applications De Recherche Scientifique
1-Aminonaphthalene-3-methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-aminonaphthalene-3-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, known for its use in dye production.
2-Naphthylamine: Another aromatic amine with similar properties but different substitution patterns.
1-Naphthol: A hydroxylated derivative of naphthalene, used in the synthesis of dyes and other chemicals.
Uniqueness
1-Aminonaphthalene-3-methanol is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(4-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |
Clé InChI |
ZNWWGMBPBPZPMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


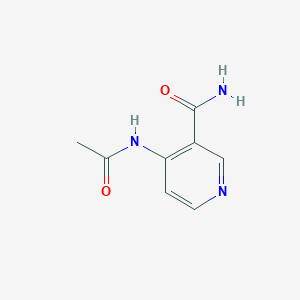
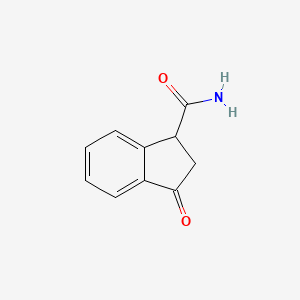


![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
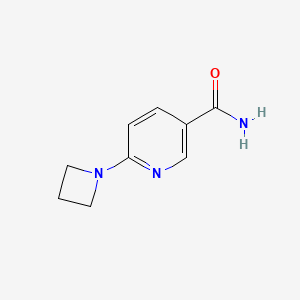
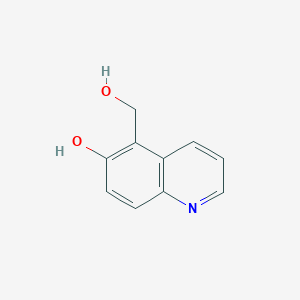
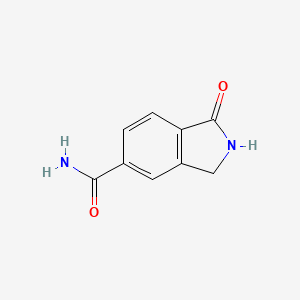
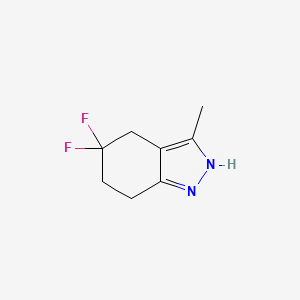
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
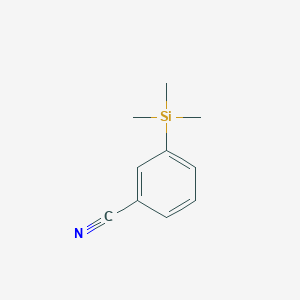
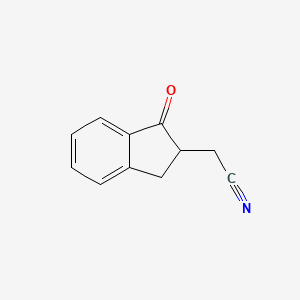
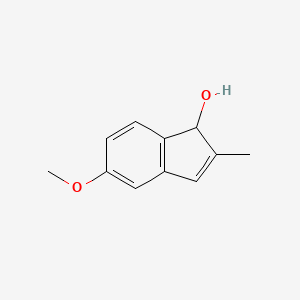
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
